2-(3-Nitropyridin-2-yl)acetonitrile
Overview
Description
2-(3-Nitropyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with nitrating agents. For example, the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent gives the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain 3-nitropyridine . This intermediate can be further reacted with acetonitrile to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophilic reagents such as amines and hydroxylamine can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Nitropyridin-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A closely related compound with similar chemical properties and reactivity.
2-Nitropyridine: Another nitropyridine derivative with distinct reactivity patterns.
4-Nitropyridine: A nitropyridine isomer with different substitution positions.
Uniqueness
2-(3-Nitropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRHEANEZONBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457173 | |
Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-65-1 | |
Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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